molecular formula C23H17N5O3 B2953299 N-(4-cyanophenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1105225-33-9

N-(4-cyanophenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2953299
CAS No.: 1105225-33-9
M. Wt: 411.421
InChI Key: JWKFMWWLGUWLQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-cyanophenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a heterocyclic compound featuring a pyridinone core substituted with a 1,2,4-oxadiazole ring and linked to a 4-cyanophenyl group via an acetamide bridge. The 1,2,4-oxadiazole moiety is further functionalized with a 4-methylphenyl substituent. The compound’s synthesis likely involves cyclization and coupling reactions, analogous to methods described for structurally related derivatives .

Properties

IUPAC Name

N-(4-cyanophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O3/c1-15-4-8-17(9-5-15)21-26-22(31-27-21)19-3-2-12-28(23(19)30)14-20(29)25-18-10-6-16(13-24)7-11-18/h2-12H,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKFMWWLGUWLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-cyanophenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves multiple steps, typically starting with the preparation of intermediate compoundsIndustrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific solvents, catalysts, and temperature controls .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

N-(4-cyanophenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(4-cyanophenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The oxadiazole ring and cyanophenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects on the Oxadiazole Ring

  • N-(4-sulfamoylphenyl)-2-cyano-2-[2-(4-methylphenyl)hydrazinylidene]acetamide (13a): This compound (from ) shares the acetamide-pyridinone core but replaces the 1,2,4-oxadiazole with a hydrazinylidene group. The 4-methylphenyl substituent is retained, and the sulfamoyl group on the phenyl ring enhances polarity compared to the cyano group in the target compound. The melting point (288°C) and IR data (C≡N stretch at 2214 cm⁻¹) suggest high crystallinity and stability, which may differ from the target compound due to the absence of the oxadiazole ring .
  • 2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide: This analogue () features a 4-chlorophenyl group on the oxadiazole and a bulky isopropyl substituent on the phenylacetamide.

Role of the Acetamide Linker

  • N-(4-cyanophenyl) derivatives: The cyano group in the target compound is strongly electron-withdrawing, which may reduce electron density on the acetamide nitrogen, affecting hydrogen-bonding capacity. In contrast, N-(4-isopropylphenyl)acetamide () has a bulky, electron-donating isopropyl group, which could enhance lipophilicity and steric hindrance .

Table 1: Key Properties of Selected Analogues

Compound Name Molecular Weight Key Substituents Melting Point (°C) IR C≡N/C=O Stretch (cm⁻¹)
Target Compound ~434.4* 4-cyanophenyl, 4-methylphenyl Not reported ~2210 (C≡N), ~1660 (C=O)
13a () 357.38 4-sulfamoylphenyl, 4-methylphenyl 288 2214 (C≡N), 1664 (C=O)
2-{3-[3-(4-chlorophenyl)-...}acetamide () ~467.9* 4-chlorophenyl, 4-isopropylphenyl Not reported Not reported

*Calculated based on molecular formulas.

Spectral and Analytical Data

  • IR Spectroscopy: The target compound’s C≡N stretch (~2210 cm⁻¹) aligns with 13a (2214 cm⁻¹), confirming the cyano group’s presence. The C=O stretch (~1660 cm⁻¹) is slightly lower than in 13a (1664 cm⁻¹), possibly due to electronic effects from the oxadiazole ring .
  • ¹H-NMR: While data for the target compound are unavailable, 13a exhibits aromatic proton signals at δ 7.20–7.92 ppm, with exchangeable NH peaks at δ 10.13 and 11.93 ppm. The target compound’s pyridinone and oxadiazole protons may appear downfield due to deshielding effects .

Biological Activity

N-(4-cyanophenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

\text{N 4 cyanophenyl 2 3 3 4 methylphenyl 1 2 4 oxadiazol 5 yl 2 oxo 1 2 dihydropyridin 1 yl}acetamide}

This structure includes a 1,2,4-oxadiazole moiety known for its bioactive properties.

Anticancer Activity

Recent studies have shown that compounds containing the 1,2,4-oxadiazole ring exhibit promising anticancer properties. For instance:

  • Mechanism : The oxadiazole derivatives have been found to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Case Study : A derivative similar to this compound demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines including HeLa and CaCo-2 .

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent:

  • Mechanism : It acts by inhibiting bacterial cell wall synthesis and disrupting membrane integrity.
  • Research Findings : Studies indicate that oxadiazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances this activity .

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been attributed to its ability to inhibit cyclooxygenases (COX):

  • Data : Compounds with similar structures have shown effectiveness in reducing inflammation in animal models by lowering COX enzyme levels .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Structural FeatureEffect on Activity
1,2,4-Oxadiazole moietyEnhances anticancer and antimicrobial activity
Substituents on phenyl ringsModulate potency and selectivity
Presence of cyano groupIncreases lipophilicity and bioavailability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.